Z-D-Dap-OH
Description
Significance of Non-Proteinogenic Amino Acids in Chemical Biology
Non-proteinogenic amino acids (npAAs) are amino acids that are not among the 20 standard amino acids genetically encoded for protein synthesis. wikipedia.orgfrontiersin.orgcultivatorphytolab.com While 22 proteinogenic amino acids are naturally encoded in organisms, over 140 non-proteinogenic amino acids occur naturally in proteins, and thousands more can be found in nature or synthesized in the laboratory. wikipedia.org These molecules play crucial roles in numerous biological functions and hold immense potential in pharmaceuticals, agriculture, and bioengineering. frontiersin.orgfrontiersin.org
npAAs can act as intermediates in biosynthesis, participate in post-translational modifications of proteins, serve physiological roles (e.g., components of bacterial cell walls, neurotransmitters, toxins), function as natural or man-made pharmacological compounds, and are even present in meteorites, suggesting a potential role in prebiotic experiments. wikipedia.orgmdpi.com They can also serve as signaling molecules, metabolic intermediates, and defense compounds. cultivatorphytolab.com The incorporation of npAAs into peptides can fundamentally change their drug-like properties, such as stability, potency, permeability, and bioavailability, compared to peptides composed solely of natural amino acids. nih.gov
Overview of Z-D-Dap-OH as a Specialized Amino Acid Derivative
This compound, chemically known as Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid, is a synthetic amino acid derivative featuring a D-alanine backbone modified with a phenylmethoxycarbonyl (Z or Cbz) group. iris-biotech.deamericanelements.comcymitquimica.comichemical.com This compound is characterized by the presence of both an amino group and a carboxylic acid group, typical of amino acids. cymitquimica.com The Z group serves as a protecting group for the alpha-amino functionality, a common strategy in peptide chemistry to prevent unwanted side reactions during synthesis. iris-biotech.deruifuchem.comresearchgate.net The D-configuration of the diaminopropionic acid backbone is a key stereochemical feature that influences the compound's biological activity and interactions. americanelements.comcymitquimica.com this compound has a molecular formula of C₁₁H₁₄N₂O₄ and a molecular weight of approximately 238.24 g/mol . iris-biotech.deamericanelements.comcymitquimica.comichemical.comscbt.comnih.gov
This compound is widely utilized in academic research, particularly as a building block in organic synthesis and pharmaceutical research. netascientific.com It is valuable for developing peptide-based therapeutics, offering properties that can enhance stability and bioavailability. netascientific.com Its use extends to facilitating the synthesis of complex amino acid derivatives crucial for drug discovery and development. netascientific.com
Historical Context of Diaminopropionic Acid Derivatives in Research
Diaminopropionic acid (Dap), the parent structure of this compound, is a non-proteinogenic amino acid found in certain natural products, including antibiotics like zwittermicin A and tuberactinomycin. wikipedia.org Historically, diaminopropionic acid derivatives have been studied for various reasons, including their natural occurrence and biological activities. For instance, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), a naturally occurring diaminopropionic acid derivative found in grass pea (Lathyrus sativus), was discovered in the 1960s and identified as a neurotoxin responsible for neurolathyrism, a neurodegenerative disease. semanticscholar.orgresearchgate.net This highlights the early interest in the biological impact of diaminopropionic acid structures.
Beyond toxicity studies, diaminopropionic acid and its derivatives have been explored for their potential in various applications. Research has investigated the presence of diamino acids, including 2,3-diaminopropanoic acid, in meteorites, suggesting their potential relevance in prebiotic chemistry and the origins of life. pnas.org In synthetic chemistry, diaminopropionic acid derivatives have been used as intermediates in the synthesis of protected amino acids for peptide synthesis. mdpi.com The development of protecting groups like the Z group and Fmoc group, compatible with different peptide synthesis strategies, has been crucial in utilizing diaminopropionic acid derivatives as building blocks for complex peptide structures. researchgate.netchemimpex.comiris-biotech.de The historical context shows a progression from identifying naturally occurring, sometimes toxic, diaminopropionic acid derivatives to their deliberate synthesis and modification for controlled use in academic research, particularly in the synthesis of peptides and peptidomimetics with potential therapeutic applications. nih.govrsc.org
Here is a summary of the chemical properties of this compound based on the search results:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRXVSTFGNURG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426205 | |
| Record name | Z-D-Dap-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62234-37-1 | |
| Record name | 3-Amino-N-[(phenylmethoxy)carbonyl]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62234-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-D-Dap-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Z D Dap Oh and Its Derivatives
Strategies for Stereoselective Synthesis of Z-D-Dap-OH
Stereoselective synthesis is crucial for obtaining this compound with the desired D configuration at the alpha-carbon. While specific detailed procedures for the stereoselective synthesis of this compound were not extensively detailed in the search results, general strategies for stereoselective amino acid synthesis can be applied. These often involve starting from a chiral precursor or employing asymmetric synthesis techniques.
One approach to stereoselective synthesis of diamino acids like diaminopimelic acid (DAP), a related compound, involves the stereoselective reduction of enone-derived alpha-amino acids. nih.gov This can be achieved through substrate-controlled or reagent-controlled methods. For instance, substrate-controlled reduction using L-selectride has been shown to yield specific diastereomers of allylic alcohols, which can then be transformed into the desired diamino acid derivatives. nih.gov Another strategy involves the Overman rearrangement of allylic alcohols to install the second amino group in a stereocontrolled manner. nih.gov These methods highlight the importance of controlling the formation of chiral centers during the synthesis of such amino acids.
Utilization of this compound as a Chiral Building Block
This compound is recognized as a versatile chiral building block in pharmaceutical and biochemical research. chemimpex.com Its utility stems from the presence of a defined stereocenter and differentially protected amino groups, allowing for selective chemical transformations.
It is particularly valuable in the synthesis of complex molecules, including peptides and other biologically active compounds. chemimpex.com The compound facilitates the controlled introduction of amino groups, which is essential for designing novel therapeutics. chemimpex.com Beyond peptide synthesis, this compound and related protected diaminopropanol derivatives like (R)-Nα-Z-Nβ-Boc-2,3-diaminopropan-1-ol have shown potential in developing enzyme inhibitors and other bioactive agents. chemimpex.com They can also be employed in bioconjugation processes to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems. chemimpex.com In catalysis research, enantiopure amino alcohol derivatives are used as catalysts and chiral ligands in asymmetric synthesis to produce enantiomerically pure compounds. chemimpex.comiris-biotech.de
Orthogonal Protection Strategies in this compound Synthesis
Orthogonal protection strategies are fundamental in the synthesis of molecules with multiple functional groups, such as this compound, which possesses two amino groups and a carboxylic acid. This approach utilizes protecting groups that can be removed selectively under different conditions without affecting other protected functionalities. organic-chemistry.orgbiosynth.com The Z group on the alpha-amine of this compound is often used in conjunction with other protecting groups on the beta-amine or carboxylic acid to enable selective reactions.
The concept of orthogonality ensures that protecting groups belong to independent classes and are removed by distinct mechanisms, allowing for their removal in any order. researchgate.net This is crucial for the stepwise assembly of complex molecules like peptides.
Benzyloxycarbonyl (Z) Group Chemistry
The benzyloxycarbonyl (Z), or carbobenzoxy (Cbz), group is a widely used protecting group for amines, particularly in amino acid and peptide chemistry. total-synthesis.comwikipedia.orgbachem.comyoutube.com It protects amines as carbamates, suppressing their nucleophilic and basic properties. wikipedia.orgyoutube.com The Z group was introduced by Leonidas Zervas and became the basis of the Bergmann-Zervas method of peptide synthesis, a pioneering controlled chemical synthesis method. total-synthesis.comwikipedia.org
The Z group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions, such as Schotten-Baumann conditions or with an organic base. total-synthesis.comyoutube.comstackexchange.com Other activated agents like Cbz₂O or Cbz-OSu can also be used. total-synthesis.com The Z group is generally stable to bases and acids, although harsh acidic conditions can cleave it. total-synthesis.com Its removal is commonly achieved by hydrogenolysis, typically using palladium as a catalyst. total-synthesis.combachem.com It can also be susceptible to other transition metal catalysis. total-synthesis.com The Z group is orthogonal to many other protecting groups, including Boc, Fmoc, and Alloc. total-synthesis.com
tert-Butyloxycarbonyl (Boc) Derivatives in Synthetic Pathways
The tert-butyloxycarbonyl (Boc) group is an acid-labile N-protecting group frequently used in organic synthesis, including amino acid and peptide chemistry. organic-chemistry.orgasianpubs.orgresearchgate.netspectrumchemical.com Boc-protected amines and amino acids are typically formed by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base under aqueous or anhydrous conditions. organic-chemistry.orgresearchgate.net Other reagents like Boc-ONH₂ and Boc-N₃ can also be employed. organic-chemistry.org
The Boc group is stable towards most nucleophiles and bases, making it orthogonal to base-labile groups like Fmoc and Alloc. organic-chemistry.orgbiosynth.comorganic-chemistry.org Cleavage of the Boc group is usually performed under anhydrous acidic conditions, commonly using trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.netspectrumchemical.com Scavengers may be added during deprotection to prevent side reactions from the generated tert-butyl cations. organic-chemistry.org Boc-protected amino acid derivatives are widely available and utilized in solid-phase peptide synthesis. spectrumchemical.com
Allyloxycarbonyl (Alloc) Derivatives
The allyloxycarbonyl (Alloc) group is another carbamate-based protecting group used for amines and amino acids. highfine.comiris-biotech.deiris-biotech.de Alloc-protected derivatives are generally stable to both acids and bases, which provides orthogonality with Boc and Fmoc groups. highfine.comiris-biotech.deiris-biotech.deorganic-chemistry.orgiris-biotech.de
The Alloc group is typically introduced by reaction with Alloc-Cl or Alloc-OSu in the presence of a base. highfine.com A key feature of the Alloc group is its removal via palladium-catalyzed reactions. highfine.comiris-biotech.deiris-biotech.de This selective cleavage is often carried out using palladium(0) catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ in the presence of a nucleophile or a reducing agent such as tributyltin hydride or formic acid. highfine.comiris-biotech.deuva.nl This palladium-catalyzed deprotection can also be coupled with acylation reactions in a one-pot "transprotection" strategy, for example, converting an Alloc-protected amine to a Boc-protected amine. uva.nl Alloc-protected amino acids are used in peptide synthesis, particularly when orthogonality to Fmoc and Boc is required for side-chain protection. iris-biotech.deiris-biotech.de
Advanced Synthetic Procedures and Efficiency Enhancements
Advanced synthetic strategies for producing this compound and related protected diaminopropionic acid derivatives often focus on efficient routes from readily available starting materials and the control of stereochemistry. One approach to synthesize orthogonally protected 2,3-diaminopropionic acid derivatives, such as N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid, involves starting from commercially available N(α)-Boc-Asp(OBn)-OH. This method utilizes a Curtius rearrangement to introduce the beta-nitrogen atom. The success of this rearrangement is dependent on appropriate protection of the alpha-nitrogen. Another strategy for preparing protected L-Dap methyl esters, which involves a stereochemical inversion from the starting material to achieve the desired L-configuration, begins with Nα-Fmoc-O-tert-butyl-d-serine. This multi-step procedure is designed to minimize the need for chromatographic purifications by allowing the use of crude products obtained after simple work-up procedures at each step.
Reductive Amination Approaches in this compound Precursor Synthesis
Reductive amination is a versatile method for synthesizing amines and plays a role in the synthesis of diaminopropionic acid derivatives. This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine, followed by the reduction of the resulting imine or iminium ion intermediate to form an amine. In the context of diaminopropionic acid synthesis, reductive amination has been applied to Dap and lysine (B10760008) derivatives. A specific example is found in the synthesis of protected L-Dap methyl esters starting from Nα-Fmoc-O-tert-butyl-d-serine. In this route, an aldehyde intermediate, derived from the D-serine starting material, undergoes reductive amination with various primary amines or sulfonamides. This step is often assisted by a Lewis acid, such as Ti(OⁱPr)₄, and the subsequent reduction of the imine is carried out using a reducing agent like NaBH₃CN. This process allows for the introduction of a nitrogen functionality at a specific position, contributing to the formation of the diaminopropanol scaffold, which is then further transformed into the protected diaminopropanoic acid.
Applications of Z D Dap Oh in Peptide Chemistry
Fundamental Role as a Peptide Building Block
Z-D-Dap-OH serves as a fundamental building block in the synthesis of peptide-based compounds. chemimpex.comlookchem.com Its structure, containing both protected amino and free carboxylic acid functionalities, allows for its incorporation into peptide chains through standard peptide coupling reactions. lookchem.com As a derivative of diaminopropionic acid, which is a non-proteinogenic amino acid, this compound introduces a unique structural element into synthesized peptides. wikipedia.org The presence of the Z protecting group on the alpha-amino group is essential for controlled peptide elongation, ensuring that the coupling occurs selectively at the intended site. researchgate.net
Bioconjugation Strategies Utilizing this compound
The carboxylic acid group of this compound allows for its use in bioconjugation strategies. chemimpex.comlookchem.com This functional group can be linked to other biomolecules or drug molecules, facilitating the creation of conjugates for various applications, including targeted drug delivery. lookchem.comnetascientific.com While Z-D-Dap(Fmoc)-OH is explicitly mentioned in the context of bioconjugation for diagnostics and targeted drug delivery systems due to its carboxylic acid group, the principle applies to this compound as well. lookchem.comchemimpex.com The ability to form amide bonds provides a robust method for attaching this compound-containing peptides to other molecules. lookchem.com
Engineering of Peptide-Based Biomaterials
This compound can be explored in the engineering of peptide-based biomaterials. lookchem.com Peptides containing modified amino acids can be designed to self-assemble into various structures or to impart specific properties to biomaterials. netascientific.comchemimpex.com The incorporation of residues like D-Dap, the parent structure of this compound, can influence the structural integrity and functional characteristics of peptide-based materials. mdpi.com While direct examples specifically using this compound for biomaterial engineering are not extensively detailed in the provided snippets, the use of related diaminopropionic acid derivatives in creating functional polymers and biomaterials for applications like drug delivery systems and tissue engineering is indicated. researchgate.netnetascientific.comchemimpex.com
Role in Peptide Dendrimer Synthesis for Catalytic Applications
Diamino acids, including diaminopropionic acid (Dap), are used as branching points in the synthesis of peptide dendrimers. vulcanchem.comgoogle.commdpi.comrsc.org These highly branched peptide structures have shown promise in various applications, including catalysis. illinois.edugoogle.commdpi.comrsc.orgresearchgate.net While this compound specifically is a protected form, the D-Dap backbone it contains is a common branching unit in peptide dendrimers. google.com Peptide dendrimers incorporating Dap have been investigated for their catalytic activity in reactions such as ester hydrolysis and asymmetric processes. mdpi.comresearchgate.net The dendritic architecture allows for the presentation of multiple functional groups, which can cooperate to enhance catalytic efficiency, mimicking enzyme activity. illinois.edursc.orgresearchgate.net
Z D Dap Oh in Drug Discovery and Medicinal Chemistry
Rational Drug Design Utilizing Z-D-Dap-OH Derivatives
Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. This compound derivatives are valuable in this process. The structural characteristics of this compound, including its D-alanine configuration and the presence of the Z-protecting group and a free amino group, allow for targeted modifications to create molecules with desired pharmacological properties. cymitquimica.com By understanding the interactions between potential drug molecules and biological targets, researchers can design this compound-based compounds that are predicted to bind effectively and elicit a specific biological response. rsc.orgresearchgate.net The ability to synthesize constrained peptides and enzyme mimics using this compound highlights its utility in designing molecules that can interact with biological systems in a controlled manner.
Development of Novel Therapeutic Agents
This compound serves as a key building block in the synthesis of peptide-based compounds and other complex molecular architectures with potential therapeutic applications. lookchem.com Its incorporation into peptides can influence the structure and function of the resulting molecules. The compound's unique properties, such as enhanced solubility and stability conferred by the protecting group, make it suitable for drug development and biochemical studies. chemimpex.com Research indicates its potential in developing new antibiotics or other pharmaceuticals, particularly those targeting bacterial infections, given its structural similarity to diaminopimelic acid (DAP), a crucial component of bacterial cell walls. lookchem.com Additionally, derivatives like Na-Boc-Nb-Z-D-2,3-diaminopropionic acid dicyclohexylammonium (B1228976) salt are explored for their potential in developing novel biomaterials and advanced drug delivery systems, improving bioavailability and targeted delivery of medications. netascientific.com
Mechanisms of Action in Targeted Biological Pathways
The mechanisms of action of this compound derivatives are closely tied to their ability to interact with specific biological targets within targeted pathways. As a synthetic amino acid derivative, it can be incorporated into peptides, thereby influencing their biological activity. Its structural resemblance to diaminopimelic acid suggests potential interference with bacterial cell wall biosynthesis pathways. lookchem.com In the context of enzyme inhibition, this compound derivatives can be designed to mimic transition states or bind to active or allosteric sites, thereby modulating enzyme activity. wikipedia.org The specific mechanism depends on the design of the derivative and the nature of the biological target.
Research on Enzyme Inhibition
This compound is particularly noted for its use in research related to enzyme inhibition.
Development of this compound-Based Enzyme Inhibitors
This compound is used in the development of enzyme inhibitors due to its ability to mimic transition states in catalytic sites. This allows for the design of molecules that can bind to and inhibit the activity of specific enzymes. Derivatives like (R)-Na-Z-Nb-Boc-2,3-diaminopropan-1-ol have shown potential in the development of enzyme inhibitors. chemimpex.com The versatility of this compound as a building block facilitates the synthesis of various derivatives with tailored structures for inhibiting different enzymes.
Understanding Enzyme-Inhibitor Interactions and Mechanisms
Research utilizing this compound derivatives contributes to understanding the intricate interactions between enzymes and inhibitors. By studying how these compounds bind to enzymes, researchers can gain insights into the enzyme's active site structure, catalytic mechanism, and the nature of binding interactions (e.g., competitive, non-competitive, irreversible). wikipedia.orglibretexts.org This understanding is crucial for the rational design of more potent and selective enzyme inhibitors. Studies involving diaminopimelic acid derivatives, structurally related to this compound, as inhibitors of enzymes like dapF in the lysine (B10760008) biosynthesis pathway of bacteria, provide examples of how such compounds can interact with and inhibit essential bacterial enzymes. nih.gov Docking studies can reveal the hydrophobic and hydrophilic properties involved in these interactions and predict binding affinities. nih.gov
Advancements in Drug Delivery Systems
Research into this compound and its derivatives has shown potential in the context of advancements in drug delivery systems. Targeted drug delivery aims to concentrate therapeutic agents in specific organs or tissues, thereby enhancing efficacy and reducing systemic toxicity associated with conventional drug administration. scirp.orgnih.govuc.edu New drug delivery systems often involve the use of carriers such as nanoparticles, liposomes, and polymeric technologies to improve drug distribution, protect the drug from degradation, and avoid rapid clearance from the body. scirp.orgnih.govjneonatalsurg.com
Some studies explore the use of modified amino acids, including diaminopropionic acid derivatives, in the development of advanced delivery systems. For instance, functionalized nanoparticles and liposomes are being investigated for targeted delivery in conditions like cancer. jneonatalsurg.comnih.gov While the direct application of this compound in specific drug delivery systems is an area of ongoing research, related Dap derivatives, such as those incorporated into pH-sensitive liposomes, have been explored for their potential in controlled release mechanisms. nih.gov The ability to modify amino acid structures like Dap provides avenues for creating novel linkers or components within these complex delivery vehicles, potentially influencing factors such as targeting, stability, and release kinetics. nih.gov
Exploration in Antimicrobial and Antiparasitic Agents
This compound and related diaminopropionic acid derivatives have been explored for their potential in developing antimicrobial and antiparasitic agents. The increasing threat of antimicrobial resistance necessitates the discovery of new compounds and targets. researchgate.netnih.gov
Research has investigated diaminopimelic acid (DAP) derivatives, which are structurally related to diaminopropionic acid, as potential antibacterial agents. mdpi.com These studies focus on targeting essential bacterial biosynthesis pathways, such as the lysine pathway, which involves enzymes like dapF. mdpi.com Analogs of DAP have shown significant antibacterial efficacy against various tested bacteria, with measured minimum inhibitory concentrations (MICs). mdpi.com For example, thiazole (B1198619) and oxazole (B20620) analogs of DAP demonstrated efficacy against bacterial strains, with MICs in the range of 70–80 µg/mL. mdpi.com
| Compound | MIC Range (µg/mL) | Activity Against Tested Bacteria |
| Thiazole-DAP analog | 70–80 | Significant efficacy |
| Oxazole-DAP analog | 70–80 | Significant efficacy |
While this compound itself may not be a direct antimicrobial or antiparasitic agent, its structural relationship to amino acids and their derivatives that are active in these areas suggests its potential as a building block or a lead structure for the synthesis of novel therapeutic compounds. Research into antimicrobial peptides, which often incorporate modified or non-proteinogenic amino acids, highlights the importance of amino acid structure in influencing activity against drug-resistant bacteria. nih.govmdpi.comnih.gov Similarly, studies on natural products and synthetic compounds with antiparasitic activity explore a wide range of chemical structures, including those derived from amino acids or peptides. researchgate.netmdpi.comfrontiersin.org
Medicinal Chemistry Research on this compound Analogs
Medicinal chemistry research extensively explores the synthesis and evaluation of analogs of lead compounds to optimize their pharmacological properties. scbt.comdrugdiscoverytrends.comwiley-vch.de this compound, as a protected form of D-2,3-diaminopropionic acid, serves as a valuable building block in the synthesis of various peptides and peptidomimetics. iris-biotech.descbt.com
Analogs of this compound can be designed by modifying the protecting group (Z, or benzyloxycarbonyl), the amino group at the beta-carbon, or the carboxylic acid function. These modifications can lead to compounds with altered solubility, stability, cell permeability, and target interactions. For instance, the synthesis of polymyxin (B74138) analogs has involved the replacement of diaminobutyric acid (Dab) residues with diaminopropionic acid (Dap) residues, demonstrating how subtle structural changes in these amino acids can impact antimicrobial activity and toxicity profiles. researchgate.net
Research on cyclodepsipeptides, which are hybrid structures containing both amino and hydroxy acids, often utilizes modified amino acids like Dap derivatives in their synthesis to create combinatorial libraries and explore structure-activity relationships for various biological activities, including antitumor, anthelmintic, and antimicrobial effects. mdpi.com The ability to synthesize and study these analogs is crucial for understanding how structural variations influence biological activity and for developing compounds with improved therapeutic profiles. scbt.comdrugdiscoverytrends.comwiley-vch.de
The exploration of this compound analogs in medicinal chemistry involves:
Biochemical and Biological Research Utilizing Z D Dap Oh
Investigation of Enzyme Activity and Protein Interactions
Z-D-Dap-OH is utilized in research focused on investigating enzyme activity and protein interactions chemimpex.com. Its structural characteristics, particularly the presence of a D-amino acid residue, can be leveraged in the design of molecules that interact specifically with enzymes or proteins. For instance, related compounds have been explored as enzyme inhibitors, demonstrating the ability to mimic transition states within catalytic sites . This mimicry allows researchers to study enzyme mechanisms and potential inhibitory effects. Furthermore, peptides incorporating related diaminopropionic acid derivatives have been employed as probes to investigate protein-protein interactions, suggesting a similar potential for this compound in such studies . The study of protein interactions is a critical aspect of understanding biological processes, and techniques like equilibrium dialysis are commonly used to assess binding, although specific data for this compound in these assays were not detailed in the search results evotec.comthermofisher.comsygnaturediscovery.com.
Role in Understanding Neuropeptide Functionality
The application of this compound in peptide synthesis is significant for research into neuropeptide functionality chemimpex.com. Neuropeptides are a diverse class of signaling molecules involved in a wide range of physiological processes, and their study often requires the synthesis of peptide analogs to understand their structure-activity relationships and interactions with receptors nih.govmdpi.com. This compound serves as a building block for creating such peptides, including those with potential as pharmaceuticals or biologically active compounds chemimpex.com. The ability to synthesize constrained peptides using derivatives like this compound, owing to their shorter carbon chain which imposes conformational restrictions, can be particularly relevant for mimicking or studying the structural requirements for neuropeptide activity .
This compound as a Biochemical Reagent in Advanced Assays
This compound functions as a biochemical reagent in research laboratories, facilitating various chemical transformations and syntheses chemimpex.com. It is employed in reactions such as coupling and modification of biomolecules chemimpex.com. Its primary role in this context is as a key building block for the synthesis of peptides and other complex organic molecules chemimpex.com. While the search results list general advanced assays like functional assays, HPLC, and immunoassays in conjunction with this compound as a research product, specific details on unique advanced assays where this compound is the core reagent for a particular detection or measurement method were not provided hoelzel-biotech.com. However, its utility in coupling reactions and modifying biomolecules positions it as a valuable reagent in synthetic and modification-based biochemical assays. Related diaminopropionic acid derivatives are also being explored for their potential in developing novel biomaterials and drug delivery systems, as well as diagnostic tools netascientific.com.
Incorporation of this compound as a Non-Canonical Amino Acid in Proteomics
Diaminopropionic acid (Dap), the parent structure of this compound, is recognized as a non-proteinogenic amino acid wikipedia.org. The field of proteomics increasingly utilizes non-canonical amino acids to study protein synthesis, structure, and function. Techniques have been developed to incorporate non-canonical amino acids into proteins, sometimes employing engineered tRNA synthetases or precursor-based labeling strategies nih.govbiorxiv.org. While the direct incorporation of protected this compound into the proteome is not explicitly detailed in the provided search results, protected amino acid derivatives are commonly used as building blocks in peptide synthesis, which can then be incorporated into biological systems or used to create probes for proteomic studies. The mention of Z-D-Dap(Fmoc)-OH, another protected Dap derivative, as a specialty product for proteomics research suggests the relevance of protected Dap forms in this field, likely as tools or components for protein modification and analysis scbt.com.
Studies on Biosynthetic Pathways Involving Diaminopropionic Acid
Research into the biosynthesis of non-proteinogenic amino acids like diaminopropionic acid is an important area of study. 2,3-Diaminopropionate (Dap) is found in certain secondary metabolites and is known to be formed through the pyridoxal (B1214274) phosphate (B84403) (PLP) mediated amination of serine wikipedia.org. Studies are ongoing to understand and potentially engineer the biosynthetic pathways of such non-proteinogenic amino acids, including in model organisms like Escherichia coli frontiersin.org. The biosynthesis of α,ω-diamino acids, which includes 2,3-diaminopropionate, is also explored in the context of the synthesis of nonribosomal peptide and hybrid polyketide scaffolds nih.gov. Understanding these pathways is crucial not only for basic biological knowledge but also for potential applications, such as the development of new antibacterial agents targeting amino acid biosynthesis pathways, as seen with inhibitors against enzymes involved in diaminopimelic acid biosynthesis nih.gov.
Here is a data table summarizing some properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄N₂O₄ | americanelements.comchemimpex.com |
| Molecular Weight | 238.24 g/mol | americanelements.comchemimpex.com |
| CAS Number | 62234-37-1 | americanelements.comchemimpex.com |
| PubChem CID | 6950592 | americanelements.comnih.gov |
| Appearance | White to light yellow crystal powder | americanelements.com |
| Melting Point | 220-227 °C or ~240 °C (dec.) | chemimpex.comsigmaaldrich.com |
| Optical Rotation | [a]D20 = +39.0 ± 2º (C=1 in 1N HCl) | chemimpex.com |
Here is a comparison of this compound with some structurally similar compounds based on available data:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Protecting Groups | Key Applications | Key Differences | Source |
| This compound | 62234-37-1 | C₁₁H₁₄N₂O₄ | 238.24 | α-Z | Constrained peptides, enzyme mimics | Shorter backbone (propionic acid) | |
| Z-D-Orn-OH | 112229-51-3 | C₁₃H₁₈N₂O₄ | 266.29 | α-Z | Complex organic molecules, peptides | Longer backbone (pentanoic acid) | |
| Z-D-Orn(Z)-OH | 13594-49-5 | C₂₁H₂₄N₂O₆ | 408.43 | α,δ-Z | Peptide synthesis, metabolic studies | Dual Z protection | |
| H-D-Orn(Boc)-OH | 184576-63-4 | C₁₀H₂₀N₂O₄ | 232.28 | δ-Boc | SPPS, acid-sensitive syntheses | Boc deprotection requires TFA | |
| Z-D-Arg-OH | 6382-93-0 | C₁₄H₂₀N₄O₄ | 308.30 | α-Z | Cell-penetrating peptides | Guanidino group | |
| Z-Asn-OH | 2304-96-3 | C₁₂H₁₄N₂O₅ | 266.25 | α-Z | Asparagine-containing peptides | Amide side chain | |
| Z-D-Dap(Fmoc)-OH | 185968-90-5 | C₂₆H₂₄N₂O₆ | 460.48 | α-Z, β-Fmoc | Peptide synthesis, bacterial cell wall studies | Additional Fmoc protection | scbt.comlookchem.com |
| Nα-Boc-Nb-Z-D-2,3-DAP·DCHA | 81306-94-7 | C₂₈H₄₅N₃O₆ | 519.69 | α-Boc, β-Z | Peptide synthesis, biomaterials, drug delivery | Boc and Z protection, DCHA salt | netascientific.com |
Advanced Computational and Material Science Studies of Z D Dap Oh
Molecular Modeling and Simulation in Drug Design
Molecular modeling and simulation techniques have been extensively applied to study the interactions of Z-D-Dap-OH, particularly in the context of drug design, focusing on targets like peptide deformylase (PDF). fluoroprobe.comdanielreta.comrsc.org PDF is an essential metalloenzyme in bacteria and a promising target for novel antibacterial agents. fluoroprobe.comnih.govals-journal.com
Computational studies, including docking simulations and molecular dynamics (MD) simulations, have been employed to predict the binding conformations and affinities of this compound and its derivatives to PDF. fluoroprobe.comdanielreta.comrsc.org These simulations provide insights into the key interactions between the inhibitor and the enzyme's active site, such as hydrogen bonds and hydrophobic interactions. danielreta.comrsc.org Flexible docking protocols, like FlexX, have been used to obtain binding conformations and affinities, with results showing good correlation with biological activities in some cases. biochempress.com
Molecular dynamics simulations, often coupled with methods like MM/PBSA and MM/GBSA, are used to assess the stability of the protein-ligand complex and refine binding free energy calculations. danielreta.comrsc.org These studies help to understand the dynamic behavior of this compound within the binding pocket and the strength of its interactions. danielreta.comrsc.org
Research findings from these computational approaches have helped identify promising PDF inhibitors and understand their interaction mechanisms at a molecular level. fluoroprobe.combiochempress.com
Computational Chemistry for Structural and Reactivity Predictions
Computational chemistry plays a crucial role in predicting the structural characteristics and reactivity of this compound, particularly in its interactions with biological targets. Methods such as molecular docking and molecular dynamics simulations, as discussed in the context of drug design, inherently provide structural information about the binding poses and conformations of this compound. danielreta.comrsc.org
Beyond binding studies, computational chemistry techniques can be used to predict various properties of this compound, including its electronic structure, potential energy surfaces, and reactivity profiles. While the provided search results primarily focus on its interaction with PDF, computational chemistry encompasses a broader range of methods applicable to understanding molecular behavior, such as density functional theory (DFT) and ab initio methods for electronic structure calculations, and molecular mechanics for energy minimization and dynamics. danielreta.comdur.ac.uk These methods can provide insights into the stability, preferred conformations, and potential reaction pathways of this compound.
Computational studies can also predict the stability of complexes formed by this compound, which is crucial for understanding its behavior in different environments and its potential as a building block for more complex structures. danielreta.comrsc.org
Development of this compound-Containing Functional Polymers
This compound has been explored as a component in the development of functional polymers. nih.govnextmovesoftware.com The presence of reactive functional groups within this compound, such as the free amino group and the carboxylic acid group (after deprotection of the Z group or through modification), allows for its incorporation into polymer chains or networks. msesupplies.com
The incorporation of amino acid derivatives like this compound into polymers can impart specific functionalities, including enhanced biocompatibility and potential antibacterial activity. nih.govnextmovesoftware.com These functional polymers can be designed for various applications, such as drug delivery systems or antimicrobial materials. rsc.orgnextmovesoftware.com
The development of this compound-containing polymers often involves techniques that allow for controlled polymerization and functionalization, leading to materials with tailored properties. rsc.orgnextmovesoftware.com The resulting polymers can exhibit unique characteristics, such as tunable thermoresponsiveness, which can be influenced by factors like polymer concentration and solvent composition. rsc.org
Nanotechnology Applications of this compound Derivatives
Derivatives of this compound have found applications in nanotechnology, particularly in the creation of nanomaterials with specific functionalities. nih.gov The ability to incorporate this compound into functional polymers and other structures at the nanoscale opens up possibilities for developing advanced materials. nih.gov
Nanomaterials incorporating this compound derivatives can leverage the intrinsic properties of the amino acid derivative to achieve desired characteristics, such as antibacterial activity. nih.gov These nanomaterials can be utilized in various nanotechnology applications, including those in the biomedical field. nih.govnih.gov
The use of this compound in nanotechnology aligns with the broader trend of utilizing amino acids and peptides as building blocks for creating functional nanomaterials with controlled structures and properties. ncl.ac.uknih.gov
Future Perspectives and Emerging Research Directions for Z D Dap Oh
Emerging Applications in Agricultural Science
Z-D-Dap-OH is recognized for its potential utility in the production of agrochemicals. As a chiral amino acid derivative, it can be incorporated into or serve as a precursor for synthesizing compounds with targeted biological activities relevant to agriculture, such as pesticides, herbicides, or plant growth regulators. The stereochemistry of such compounds can significantly influence their efficacy and environmental impact, suggesting a role for chiral building blocks like this compound in developing more selective and environmentally benign agricultural solutions. While specific emerging applications are not extensively detailed in current public search results, its availability and chemical properties position it as a candidate for future research in designing novel agrochemical agents.
Stereochemical Influence on Pharmacological Efficacy and Biological Recognition
The stereochemistry of drug molecules is a critical determinant of their interaction with biological targets, influencing pharmacological efficacy, specificity, and safety profiles. This compound, possessing a defined (R) configuration, is a chiral building block that allows for the synthesis of enantiomerically pure compounds aablocks.com. This is particularly relevant in drug development, where the desired biological activity may reside primarily in one stereoisomer. The incorporation of this compound into peptides or other small molecules enables researchers to control the absolute stereochemistry at specific positions, potentially leading to the discovery of new drug candidates with improved binding affinity and selectivity for their intended biological receptors or enzymes. Research into how the D-configuration of the diaminopropanoic acid residue, when protected as this compound, influences the conformation and biological recognition of derived molecules is an ongoing area with potential for future advancements in rational drug design.
Integration with Artificial Intelligence in Drug Discovery Pipelines
Prospects in Chemical Biology and Advanced Materials
This compound holds promise in the fields of chemical biology and advanced materials due to its reactive functional groups and defined stereochemistry. In chemical biology, it serves as a valuable tool for peptide synthesis and protein engineering, enabling the creation of modified peptides and proteins with altered or enhanced functions. Its orthogonal protecting group (Z) and the presence of a primary amino group in the side chain (after deprotection) allow for selective chemical modifications and conjugations, which are fundamental techniques in chemical biology for probing biological processes or creating bioconjugates aablocks.com.
While specific applications in advanced materials are not detailed in the search results, amino acid derivatives are increasingly being explored for their potential in material science, for instance, in the development of self-assembling peptides, hydrogels, or biodegradable polymers aablocks.com. The incorporation of a chiral, protected diaminopropanoic acid like this compound could impart specific structural, mechanical, or biological properties to novel materials. The listing of this compound by suppliers under categories related to chemical manufacturing and potentially green technology suggests its consideration for broader industrial applications, which may include advanced materials.
Unexplored Therapeutic and Industrial Potentials
Beyond its established uses as a synthetic intermediate in drug development and agrochemicals, this compound may possess unexplored therapeutic and industrial potentials. Its structural features suggest potential applications in areas such as the development of peptidomimetics or as a component in delivery systems. Industrially, its use as a biochemical reagent is noted. Furthermore, its mention in the context of cosmetic formulations and the food industry hints at potential, perhaps less explored, applications in these sectors, possibly related to its properties as an amino acid derivative. Future research could delve into these areas to uncover novel applications, potentially leveraging its chiral nature and reactivity for creating value-added products or processes.
Q & A
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study the metabolic pathways of this compound in vivo?
- Methodological Answer: Synthesize isotopically labeled analogs via SPPS with labeled amino acids. Track metabolic fate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotopic enrichment analysis. Correlate findings with radiolabeled tracer studies for cross-validation. Ensure ethical compliance for in vivo experiments .
Data Management and Reproducibility
Q. How should researchers document experimental parameters to facilitate data reuse?
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer: Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA for multi-group comparisons and adjust for multiple testing (e.g., Bonferroni correction) .
Contradiction and Gap Analysis
Q. What literature review strategies identify gaps in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
